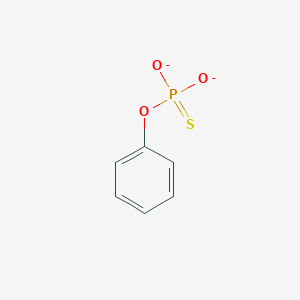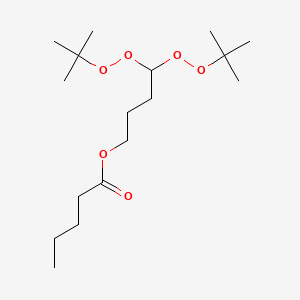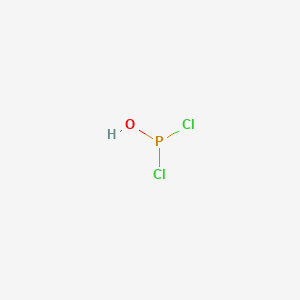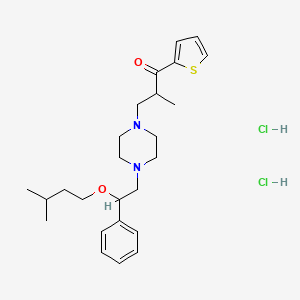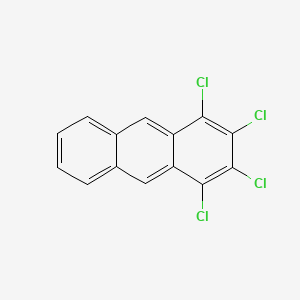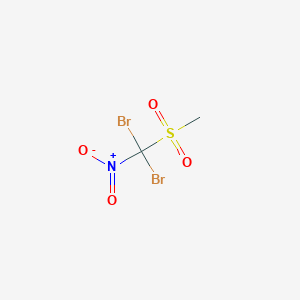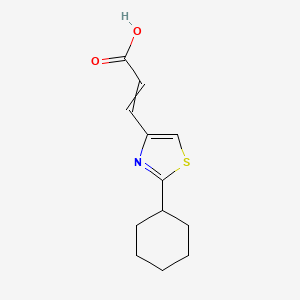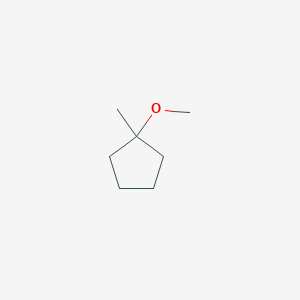
1-Methoxy-1-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-methylcyclopentane is an organic compound with the molecular formula C7H14O It is a cycloalkane derivative where a methoxy group (OCH3) and a methyl group (CH3) are attached to the same carbon atom on a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylcyclopentane can be synthesized through the methylation of cyclopentanol or by the addition of methanol to cyclopentene. The latter method is more sustainable as it does not produce by-products .
Industrial Production Methods: Industrial production often involves the thermal reaction of cyclohexanol or cyclohexene to produce 1-methylcyclopentene, followed by the addition of methanol to form this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Oxidation: Produces alcohols or ketones.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in various substituted cyclopentane derivatives.
Scientific Research Applications
1-Methoxy-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methoxy-1-methylcyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclopentyl methyl ether (CPME): Another cycloalkane derivative with similar solvent properties.
Methylcyclopentane: A simpler analog without the methoxy group.
Cyclopentanol: The alcohol counterpart of 1-methoxy-1-methylcyclopentane.
Uniqueness: this compound is unique due to the presence of both a methoxy and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
32818-40-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-methoxy-1-methylcyclopentane |
InChI |
InChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3 |
InChI Key |
HJIPILMKRASVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


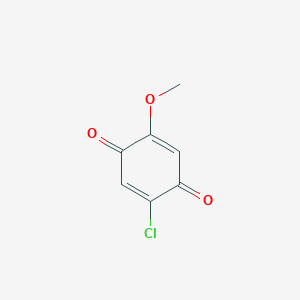
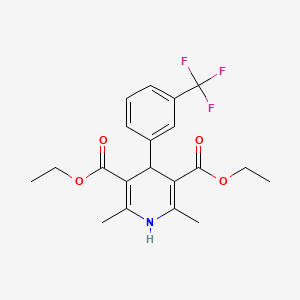
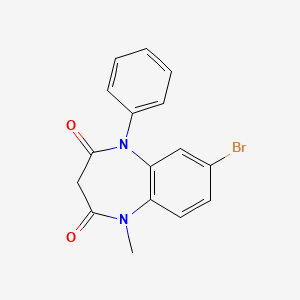
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
